molecular formula C15H12BrNO2 B3211418 N-(4-bromophenyl)-3-oxo-3-phenylpropanamide CAS No. 1088-93-3

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B3211418
CAS No.: 1088-93-3
M. Wt: 318.16 g/mol
InChI Key: XQHBLPBIBWFVJI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-oxo-3-phenylpropanamide typically involves the condensation of 4-bromoaniline with benzoyl chloride, followed by the addition of a propanamide group. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule .

Scientific Research Applications

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-oxo-3-phenylpropanamide: Characterized by the presence of a bromophenyl group and a phenylpropanamide moiety.

    N-(4-bromophenyl)-3-oxo-3-phenylbutanamide: Similar structure but with an additional carbon in the alkyl chain.

    N-(4-bromophenyl)-3-oxo-3-phenylpentanamide: Further extended alkyl chain compared to the previous compounds.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group allows for various substitution reactions, while the phenylpropanamide moiety provides a stable framework for further modifications .

Properties

IUPAC Name

N-(4-bromophenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-12-6-8-13(9-7-12)17-15(19)10-14(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBLPBIBWFVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271929
Record name N-(4-Bromophenyl)-β-oxobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-93-3
Record name N-(4-Bromophenyl)-β-oxobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-β-oxobenzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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